MFCD09874173
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Overview
Description
MFCD09874173 is a complex organic compound with a molecular formula of C₁₇H₂₀N₄O₂S₂ and a molecular weight of 376.5 g/mol This compound is notable for its unique structure, which includes a benzothiophene core, a pyrimidine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD09874173 typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives. The pyrimidine ring is then introduced through nucleophilic substitution reactions. The final step involves the attachment of the sulfanyl group and the propanoyl moiety under controlled conditions, often using reagents such as thionyl chloride and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods often involve the use of catalysts and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
MFCD09874173 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Scientific Research Applications
MFCD09874173 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of MFCD09874173 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- **MFCD09874173 shares structural similarities with other benzothiophene derivatives and pyrimidine-containing compounds.
Benzothiophene derivatives: These compounds often exhibit similar chemical reactivity and biological activities.
Pyrimidine-containing compounds: These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific studies .
Properties
Molecular Formula |
C17H20N4O2S2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N4O2S2/c1-9-7-13(20-8-19-9)24-10(2)16(23)21-17-14(15(18)22)11-5-3-4-6-12(11)25-17/h7-8,10H,3-6H2,1-2H3,(H2,18,22)(H,21,23) |
InChI Key |
JSNBWMRMUOVFOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Canonical SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Origin of Product |
United States |
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